Superior Semiconductor Etch Rate: CF3COF/O2 vs. CF4/O2 and C2F6/O2
In remote plasma etching of silicon and silicon oxide, the etch rate achieved with CF3COF/O2 mixtures is demonstrably higher than that obtained with conventional CF4/O2 or C2F6/O2 mixtures under identical oxygen content [1]. The enhanced performance is attributed to the higher F/C ratio in the CF3COF molecule, which facilitates more efficient generation of reactive fluorine species in the plasma .
| Evidence Dimension | Etch rate of silicon and oxide |
|---|---|
| Target Compound Data | Larger etch rate (qualitative, superior performance) |
| Comparator Or Baseline | CF4/O2 and C2F6/O2 |
| Quantified Difference | Etch rate is larger at the same O2 content; exact numeric ratio not provided in source |
| Conditions | Remote plasma at room temperature, same O2 content |
Why This Matters
Higher etch rate translates directly to increased wafer throughput and reduced processing cost per unit in semiconductor manufacturing.
- [1] Saito, M., et al. (2001). Remote-plasma-enhanced reaction between a silicon surface and trifluoro-acetyl-fluoride gas. Journal of Vacuum Science & Technology A, 19(1), 38–40. View Source
